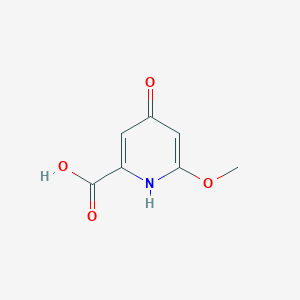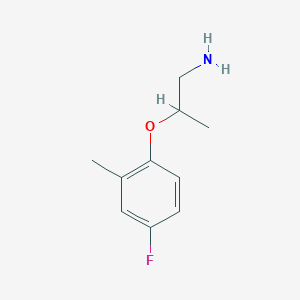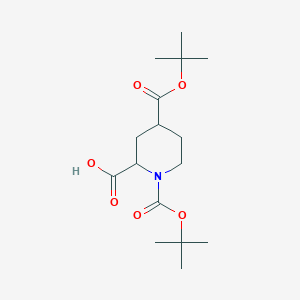
3,5-Dibenzyloxybenzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibenzyloxybenzyl chloride is an organic compound with the molecular formula C21H19ClO2. It is characterized by the presence of two benzyloxy groups attached to a benzyl chloride core. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzyloxybenzyl chloride typically involves the reaction of 3,5-dihydroxybenzyl chloride with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibenzyloxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3,5-dibenzyloxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of 3,5-dibenzyloxybenzaldehyde or 3,5-dibenzyloxybenzoic acid.
Reduction: Formation of 3,5-dibenzyloxybenzyl alcohol.
Aplicaciones Científicas De Investigación
3,5-Dibenzyloxybenzyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for studying enzyme interactions and metabolic pathways.
Medicine: Utilized in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,5-Dibenzyloxybenzyl chloride primarily involves its reactivity at the benzylic position. The chloride group can be readily displaced by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
3,4-Dibenzyloxybenzyl chloride: Similar structure but with benzyloxy groups at different positions.
3,5-Dibenzyloxybenzyl alcohol: The alcohol derivative of 3,5-Dibenzyloxybenzyl chloride.
3,5-Dibenzyloxybenzoic acid: The carboxylic acid derivative formed by oxidation.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of two benzyloxy groups enhances its solubility in organic solvents and its ability to participate in various chemical transformations .
Propiedades
Fórmula molecular |
C21H19ClO2 |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H19ClO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2 |
Clave InChI |
XUEMEGUYMPJSKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CCl)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)



![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)

